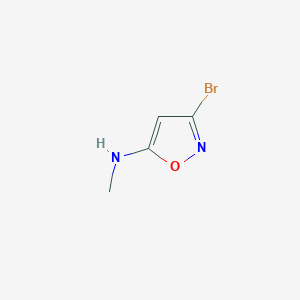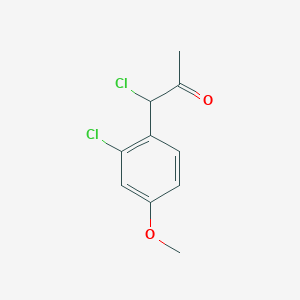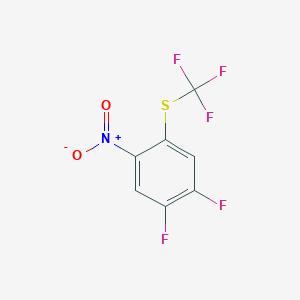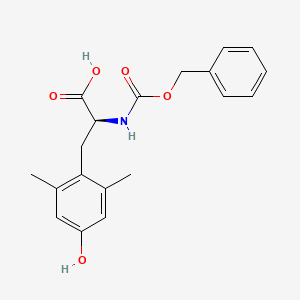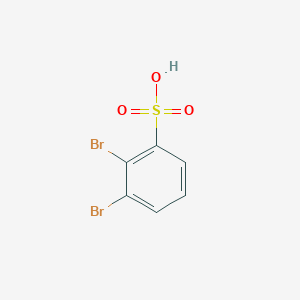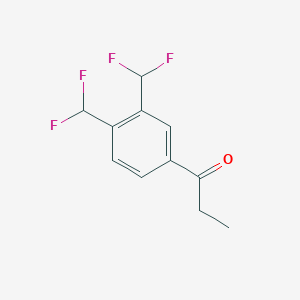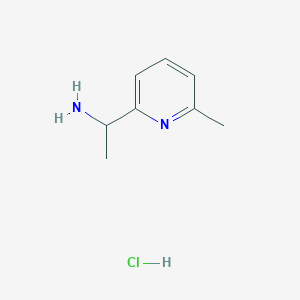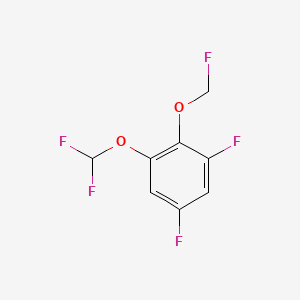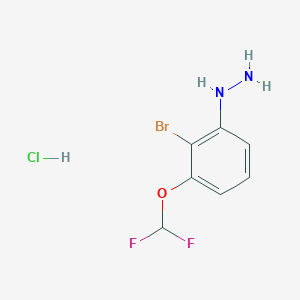
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrF2N2O·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and difluoromethoxy groups
Preparation Methods
The synthesis of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. One common method involves the following steps :
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 2-bromophenylhydrazine.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity 2-bromophenylhydrazine.
Salification: The purified 2-bromophenylhydrazine is then reacted with difluoromethoxybenzene under appropriate conditions to form 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine, which is subsequently converted to its hydrochloride salt.
Chemical Reactions Analysis
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form azo compounds or reduction to form amines. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-(2-Bromo-3-(difluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
2-Bromophenylhydrazine: This compound lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-(Difluoromethoxy)phenylhydrazine: This compound lacks the bromine atom and has different chemical properties and reactivity.
Phenylhydrazine: The parent compound without any substituents on the phenyl ring, which has different chemical properties and reactivity.
Properties
Molecular Formula |
C7H8BrClF2N2O |
|---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
[2-bromo-3-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-6-4(12-11)2-1-3-5(6)13-7(9)10;/h1-3,7,12H,11H2;1H |
InChI Key |
WFUSFGIZVGICPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


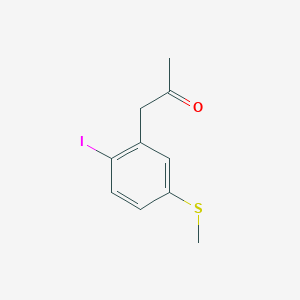
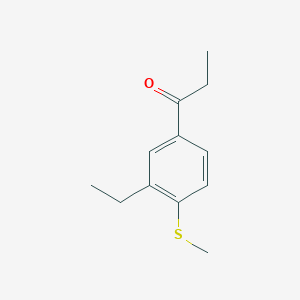

![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
